molecular formula C15H12O3 B12917412 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one CAS No. 7472-96-0

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one

Cat. No.: B12917412
CAS No.: 7472-96-0
M. Wt: 240.25 g/mol
InChI Key: MDNAWJWPTJFPIC-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, leading to the formation of the desired isobenzofuranone derivative. The reaction conditions usually involve heating the reactants in an inert solvent like dichloromethane at a temperature of around 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group and the isobenzofuranone core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(2-Methylphenyl)isobenzofuran-1(3H)-one: Similar structure but with a methyl group instead of a methoxy group.

    3-(2-Chlorophenyl)isobenzofuran-1(3H)-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

7472-96-0

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-(2-methoxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O3/c1-17-13-9-5-4-8-12(13)14-10-6-2-3-7-11(10)15(16)18-14/h2-9,14H,1H3

InChI Key

MDNAWJWPTJFPIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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